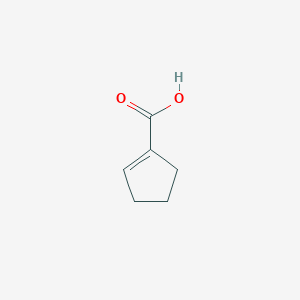

1-Cyclopentenecarboxylic acid

Description

Properties

IUPAC Name |

cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRZPBDTPRQYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166023 | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-11-8 | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1560-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid (CAS 1560-11-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid (CAS 1560-11-8), a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical development. This document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic data, and outlines detailed experimental protocols for its synthesis. Furthermore, it explores the biological context of this molecule by examining the signaling pathways of structurally related compounds, offering insights into its potential mechanisms of action as an anti-inflammatory, anticonvulsant, and adenosine (B11128) receptor modulating agent.

Chemical and Physical Properties

This compound is an organic compound featuring a five-membered cyclopentene (B43876) ring with a carboxylic acid functional group attached to the double bond.[1] Its unsaturated nature and the presence of the carboxylic acid moiety make it a reactive and valuable intermediate in a variety of chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1560-11-8 | [2][3][4] |

| Molecular Formula | C₆H₈O₂ | [2][3][4] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 121-124 °C | [1] |

| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |

| IUPAC Name | cyclopent-1-ene-1-carboxylic acid | [2] |

| Synonyms | 1-Cyclopentene-1-carboxylic acid, Isoaleprolic acid | [1][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~11.0 - 12.0 | broad singlet | 1H | -COOH | [5] |

| ~6.8 | multiplet | 1H | =CH- | [5] |

| ~2.6 | multiplet | 2H | -CH₂- (allylic) | [5] |

| ~2.5 | multiplet | 2H | -CH₂- (allylic) | [5] |

| ~2.0 | multiplet | 2H | -CH₂- | [5] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~173 | C=O | [6] |

| ~145 | =C-COOH | [6] |

| ~135 | =CH- | [6] |

| ~35 | -CH₂- | [6] |

| ~33 | -CH₂- | [6] |

| ~23 | -CH₂- | [6] |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) | [7][8] |

| ~1680 | Strong | C=O stretch (conjugated carboxylic acid) | [7][8] |

| ~1630 | Medium | C=C stretch | [7][8] |

| ~1420 | Medium | O-H bend | [7][8] |

| ~1250 | Strong | C-O stretch | [7][8] |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Reference(s) |

| 112 | High | [M]⁺ (Molecular Ion) | [2][3] |

| 95 | Moderate | [M - OH]⁺ | [2][3] |

| 67 | High | [M - COOH]⁺ | [2][3] |

| 41 | High | [C₃H₅]⁺ | [2][3] |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis via Hydrolysis of 1-Cyanocyclopentene

This two-step method involves the formation of 1-cyanocyclopentene from cyclopentanone (B42830), followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of 1-Cyanocyclopentene

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of potassium cyanide in water.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring to generate hydrogen cyanide in situ.

-

Add cyclopentanone dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

The resulting cyanohydrin is then dehydrated by heating with a dehydrating agent such as phosphorus pentoxide or by distillation with a catalytic amount of acid to yield 1-cyanocyclopentene.

Step 2: Hydrolysis of 1-Cyanocyclopentene

-

To a round-bottom flask equipped with a reflux condenser, add 1-cyanocyclopentene and an excess of aqueous sulfuric acid (e.g., 50% v/v).[9]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[9]

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or distillation under reduced pressure.

Synthesis via Dehydrohalogenation of 1-Bromo-cyclopentanecarboxylic Acid

This method involves the bromination of cyclopentanecarboxylic acid followed by elimination of HBr to introduce the double bond.

Step 1: Synthesis of 1-Bromo-cyclopentanecarboxylic Acid

-

In a round-bottom flask protected from light, dissolve cyclopentanecarboxylic acid in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by the disappearance of the starting material).

-

Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Remove the solvent under reduced pressure to obtain crude 1-bromo-cyclopentanecarboxylic acid.[10]

Step 2: Dehydrohalogenation

-

Dissolve the crude 1-bromo-cyclopentanecarboxylic acid in a suitable solvent like ethanol.

-

Add a solution of a strong base, such as potassium hydroxide (B78521) in ethanol.

-

Heat the mixture to reflux for several hours to effect the elimination of HBr.

-

After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.

Biological Context and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activities of structurally related compounds provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity: The NF-κB Signaling Pathway

The cyclopentenone ring is a key structural motif in a class of potent anti-inflammatory lipids known as cyclopentenone prostaglandins (B1171923) (cyPGs).[11] These molecules are known to inhibit the inflammatory response by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex.[12] Activated IKK phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation.[12] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11] Cyclopentenone-containing compounds can inhibit this pathway by directly interacting with and inhibiting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.[11][12] Given its α,β-unsaturated carboxylic acid structure, this compound may exert anti-inflammatory effects through a similar mechanism.

Anticonvulsant Activity: Modulation of GABAergic Neurotransmission

Studies on cyclopentane (B165970) and cyclopentene analogues of gamma-aminobutyric acid (GABA) have demonstrated their potential as anticonvulsant agents.[1][13] These compounds can modulate the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]

GABAergic neurotransmission involves the release of GABA from a presynaptic neuron, which then binds to GABA receptors on the postsynaptic neuron.[14] This binding opens chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[14] Certain cyclopentane derivatives can act as agonists or antagonists at GABA receptors, thereby either enhancing or reducing this inhibitory effect.[1][13] The anticonvulsant properties of some cyclopentane derivatives suggest they may enhance GABAergic inhibition, potentially by acting as positive allosteric modulators of GABA receptors.[1]

Adenosine Receptor Antagonism

Derivatives of cyclopentanecarboxylic acid have been explored as ligands for adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[15][16]

Adenosine receptors are activated by the endogenous nucleoside adenosine and trigger downstream signaling cascades via G proteins, leading to various cellular responses.[15] Adenosine receptor antagonists are compounds that bind to these receptors but do not elicit a response, thereby blocking the effects of adenosine.[15] The binding affinity of cyclopentyl derivatives to adenosine receptors, particularly the A1 and A3 subtypes, has been demonstrated.[16][17] By modifying the structure of this compound, it is conceivable to develop potent and selective antagonists for different adenosine receptor subtypes, which have therapeutic potential in various disorders.

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of potential applications in drug discovery and development. Its straightforward synthesis, well-characterized spectroscopic properties, and the biological activities of its structural analogs make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the direct biological effects and signaling pathways of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclopentene-1-carboxylic acid [webbook.nist.gov]

- 4. 1-Cyclopentene-1-carboxylic acid [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. This compound(1560-11-8) IR Spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS 56447-24-6: Cyclopentanecarboxylic acid, 1-bromo- [cymitquimica.com]

- 11. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenecarboxylic acid (CAS No. 1560-11-8) is an unsaturated carboxylic acid with a five-membered ring structure. Its unique combination of a reactive double bond and a carboxylic acid functional group makes it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed experimental protocols and comparative data to support research and development activities. The information presented is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in various applications. The following tables summarize the key quantitative data for this compound.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 121-124 °C | [3] |

| Boiling Point | 210 °C | [4] |

| pKa | ~5.00 (Predicted) | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Moderately soluble | [5] |

| Chloroform | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

| Organic Solvents | Soluble | [5] |

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | Please refer to publicly available spectral data | [6] |

| ¹³C NMR (CDCl₃) | Please refer to publicly available spectral data | [6] |

| IR | O-H stretch: 3300-2500 cm⁻¹ (broad), C=O stretch: 1760-1690 cm⁻¹, C-O stretch: 1320-1210 cm⁻¹ | [7] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 112 | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. The following sections outline standardized experimental protocols relevant to the characterization of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH.

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/methanol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Procedure for ¹H NMR:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[8]

-

The NMR tube is placed in the spectrometer.

-

The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).[8]

-

The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts, multiplicities, and coupling constants of the signals are analyzed to determine the proton environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the carbon-carbon double bond are identified.

Potential Biological Activity and Research Directions

Preliminary research suggests that this compound and its derivatives may possess interesting biological activities. It has been reported to have anti-inflammatory properties through the inhibition of tumor necrosis factor (TNF) and cyclooxygenase-2 (Cox-2).[5] Furthermore, related cyclopentane (B165970) carboxylic acid derivatives have been investigated for their anticonvulsant activity, potentially through interaction with the GABAergic system.[9] These findings open up avenues for further research into the therapeutic potential of this class of compounds.

Visualizations

The following diagrams illustrate key conceptual frameworks for the investigation of this compound.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: An experimental workflow for the comprehensive physicochemical profiling of this compound.

References

- 1. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-环戊烯羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1560-11-8 [amp.chemicalbook.com]

- 5. CAS 1560-11-8: this compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid, a versatile organic compound with significant applications in organic synthesis and pharmacology. This document details its chemical and physical properties, potential therapeutic applications, and key experimental methodologies.

Core Molecular Information

This compound is an organic compound featuring a five-membered cyclopentene (B43876) ring functionalized with a carboxylic acid group.

Molecular Formula: C₆H₈O₂[1][2]

Molecular Weight: 112.13 g/mol [1][3] (A more precise value is 112.1265 g/mol [2])

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | cyclopentene-1-carboxylic acid[1] |

| CAS Number | 1560-11-8[2][3] |

| Synonyms | 1-Cyclopentene-1-carboxylic acid, Isoaleprolic acid, 1-Cyclopentenylcarboxylic acid[2][4][5] |

| InChI Key | PYRZPBDTPRQYKG-UHFFFAOYSA-N[2][4] |

| SMILES | OC(=O)C1=CCCC1[3] |

Physicochemical and Pharmacological Properties

This compound is a white to pale yellow or off-white solid, typically in powder form.[4] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) and exhibits moderate solubility in water.[4][5]

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 121-124 °C[3][4] |

| Boiling Point | 210 °C[4] |

| pKa | 5.00 ± 0.20 (Predicted)[4] |

| Density | ~1.08 g/cm³ (Estimate)[4] |

| Appearance | White to Off-White Solid[4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly), Moderate in Water[4][5] |

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has been investigated for its pharmacological properties. Its applications span from the creation of complex cyclic structures to potential use as a therapeutic agent.

Key Applications Include:

-

Diels-Alder Reactions: It is used as a dienophile in Diels-Alder reactions, for instance, in the synthesis of cis-8-hexahydroindanecarboxylic acid by reacting with butadiene.[3][4]

-

Asymmetric Synthesis: The molecule is utilized in enantioselective 1,3-dipolar cycloadditions involving diazoacetates.[4]

-

Heterocyclic Chemistry: It is a precursor in the solid-phase synthesis of substituted indolines.[4]

-

Anticonvulsant Research: this compound was evaluated as a potentially effective anticonvulsant during the Anticonvulsant Screening Program (ASP) of the Antiepileptic Drug Development Program.[3][4]

-

Anti-inflammatory Agent: Research has indicated that it possesses anti-inflammatory properties.

-

Receptor Antagonist Development: It can be used to develop antagonists for A1- and A2-adenosine receptors.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key applications of this compound.

Protocol 1: Diels-Alder Reaction with an In-Situ Generated Diene (Representative)

This protocol is based on established procedures for Diels-Alder reactions involving a diene generated in situ and a dienophile like this compound. This method is analogous to the reaction between this compound and butadiene.

Objective: To synthesize a cyclohexene (B86901) derivative via a [4+2] cycloaddition.

Materials:

-

This compound (dienophile)

-

3-Sulfolene (butadiene precursor)

-

Xylene (solvent)

-

Boiling stones

-

Round-bottomed flask (25-mL)

-

Water-cooled condenser

-

Heating mantle

-

Gas trap

Procedure:

-

In a 25-mL round-bottomed flask, combine 1.0 equivalent of this compound, 1.2 equivalents of 3-sulfolene, and an appropriate volume of xylene to act as a solvent.

-

Add a boiling stone to the flask to ensure smooth boiling.

-

Fit the flask with a water-cooled condenser. To safely manage the sulfur dioxide gas released during the reaction, place a gas trap at the top of the condenser.

-

Gently heat the mixture using a heating mantle. 3-Sulfolene thermally decomposes to generate 1,3-butadiene (B125203) in situ.

-

Once the solids have dissolved, continue to heat the mixture at a gentle reflux for approximately 30-60 minutes to allow the Diels-Alder reaction to proceed to completion.

-

After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

The resulting product, a substituted cyclohexene carboxylic acid, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Protocol 2: Screening for Anticonvulsant Activity (General Methodology)

This outlines a standard preclinical screening protocol used to evaluate the anticonvulsant potential of compounds like this compound, primarily using the pentylenetetrazole (PTZ) induced seizure model in mice.

Objective: To determine if the test compound can prevent or delay the onset of chemically induced seizures.

Materials:

-

This compound

-

Vehicle (e.g., saline with DMSO)

-

Pentylenetetrazole (PTZ)

-

Male Swiss mice (or other appropriate strain)

-

Syringes for intraperitoneal (i.p.) injection

-

Observation chambers

-

Timer

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment to acclimate them to laboratory conditions.

-

Compound Preparation: Dissolve this compound in a suitable vehicle to achieve the desired concentrations for injection.

-

Dosing: Divide the animals into groups (e.g., control group and several test groups receiving different doses of the compound). Administer the test compound or the vehicle to the respective groups via intraperitoneal (i.p.) injection.

-

Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.) to all animals.

-

Observation: Immediately place each mouse in an individual observation chamber and monitor for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic seizures) for a set period (e.g., 30 minutes).

-

Data Collection: Record the latency (time to onset) of the first seizure and the incidence (presence or absence) of seizures in each group.

-

Analysis: Statistically compare the results from the test groups to the control group to determine if the compound provided significant protection against PTZ-induced seizures. The dose that protects 50% of the animals (ED₅₀) can be calculated.

References

- 1. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopentene-1-carboxylic acid [webbook.nist.gov]

- 3. This compound 98 1560-11-8 [sigmaaldrich.com]

- 4. This compound | 1560-11-8 [chemicalbook.com]

- 5. CAS 1560-11-8: this compound | CymitQuimica [cymitquimica.com]

IR spectroscopic data of 1-Cyclopentenecarboxylic acid

An In-depth Technical Guide on the IR Spectroscopic Data of 1-Cyclopentenecarboxylic Acid

For researchers, scientists, and drug development professionals, understanding the vibrational spectroscopy of key organic molecules is paramount for structural elucidation and quality control. This guide provides a comprehensive overview of the Infrared (IR) spectroscopic data for this compound, a molecule of interest in various chemical syntheses.

Molecular Structure and Functional Groups

This compound (C₆H₈O₂) is an α,β-unsaturated carboxylic acid. Its structure consists of a five-membered cyclopentene (B43876) ring directly attached to a carboxylic acid functional group. This conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O) influences the electronic environment and, consequently, the vibrational frequencies of these groups in the IR spectrum.

IR Spectroscopic Data

The following table summarizes the characteristic infrared absorption bands for this compound. The data is compiled based on established ranges for α,β-unsaturated carboxylic acids and spectral data from various databases. The exact peak positions can vary slightly depending on the sampling method and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300 - 2500 | Broad, Strong | O-H stretch (from the carboxylic acid dimer due to hydrogen bonding) |

| ~2960 - 2850 | Medium | C-H stretch (sp³ hybridized C-H in the cyclopentene ring) |

| ~3050 | Medium | =C-H stretch (sp² hybridized C-H in the cyclopentene ring) |

| ~1710 - 1680 | Strong, Sharp | C=O stretch (carbonyl of the α,β-unsaturated carboxylic acid) |

| ~1640 | Medium | C=C stretch (alkene in the cyclopentene ring, conjugated) |

| ~1440 - 1395 | Medium | O-H bend (in-plane) |

| ~1320 - 1210 | Strong | C-O stretch (coupled with O-H in-plane bending) |

| ~950 - 910 | Broad, Medium | O-H bend (out-of-plane) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of solid and liquid samples with minimal preparation.[1][2][3][4][5]

Objective: To obtain the infrared spectrum of solid this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound, solid.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (like isopropanol) and allow it to dry completely.

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (like CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the press arm of the ATR accessory to apply firm and even pressure on the solid sample.[1] This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[2]

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be an absorbance spectrum.

-

Perform any necessary data processing, such as baseline correction or ATR correction (to make the spectrum appear more like a traditional transmission spectrum).

-

Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations based on the data table provided.

-

-

Cleaning:

-

After the measurement, retract the press arm and carefully remove the sample from the crystal surface.

-

Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe to remove any sample residue.

-

Visualization of Key Functional Groups and Their IR Regions

The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic absorption regions in an IR spectrum.

References

Mass Spectrometry of 1-Cyclopentenecarboxylic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-cyclopentenecarboxylic acid. It covers the foundational principles of its fragmentation under electron ionization and offers detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and scientists engaged in the identification and characterization of small molecules in various scientific and drug development contexts.

Introduction

This compound (C6H8O2), also known as isoaleprolic acid, is a cyclic unsaturated carboxylic acid with a molecular weight of approximately 112.13 g/mol .[1][2][3] Its structural features, including a carboxylic acid group and a cyclopentene (B43876) ring, give rise to a distinct mass spectrometric fragmentation pattern that is crucial for its identification and characterization. Understanding this fragmentation is essential for its analysis in complex matrices.

Electron Ionization Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak and the relative intensities of the major fragment ions are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 35 | [M]+• (Molecular Ion) |

| 95 | 100 | [M - OH]+ |

| 83 | 25 | [C5H7O]+ |

| 67 | 95 | [C5H7]+ |

| 41 | 60 | [C3H5]+ |

Fragmentation Pathway

Under electron ionization, this compound undergoes a series of fragmentation events. The initial ionization produces a molecular ion ([M]+•) at m/z 112. The most prominent fragmentation pathway involves the loss of a hydroxyl radical (•OH) to form the base peak at m/z 95.[4] Subsequent loss of carbon monoxide (CO) from this ion results in the fragment at m/z 67. The fragmentation cascade is a characteristic signature of this molecule.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The acquisition of a mass spectrum for this compound can be achieved using a standard gas chromatography-mass spectrometry (GC-MS) system. The following protocol provides a general framework for this analysis.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Scan Rate: 2 scans/second.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound provides a reliable method for its identification. The characteristic fragmentation pattern, dominated by the loss of a hydroxyl radical and subsequent decarbonylation, serves as a molecular fingerprint. The experimental protocols outlined in this guide offer a robust starting point for researchers to obtain high-quality mass spectra for this and similar compounds, aiding in their unambiguous characterization in various research and development applications.

References

In-Depth Technical Guide: Physicochemical Properties of 1-Cyclopentenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of 1-Cyclopentenecarboxylic acid (CAS No. 1560-11-8), with a primary focus on its melting point. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data of this compound

This compound is a cyclic unsaturated carboxylic acid. Its molecular and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [2] |

| Melting Point | 121-124 °C (literature) | [2][3] |

| Melting Point | 119 °C | [4] |

| Assay | 98% | [2] |

| Appearance | Solid | |

| CAS Number | 1560-11-8 | [1][2] |

The reported melting point for this compound shows a slight variation between different sources, with a range of 121-124 °C being the most commonly cited value[2][3]. Another source reports a melting point of 119 °C[4]. This discrepancy may be attributed to differences in the purity of the samples analyzed.

Experimental Protocols

A detailed experimental protocol for the synthesis, purification, and melting point determination of this compound is provided below. While a specific synthesis route for this compound is described in a patent, general purification and characterization methods for carboxylic acids are well-established.

Synthesis of this compound

A plausible synthetic route involves the reaction of 5-formylvaleric acid or its esters over an oxidic catalyst at elevated temperatures[5].

Materials:

-

5-formylvaleric acid or its ester

-

Oxidic catalyst (e.g., AlPO₄)

-

High-temperature reactor

-

Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

-

Aqueous base (e.g., sodium bicarbonate)

-

Aqueous acid (e.g., 1M HCl)

Procedure:

-

The gaseous or liquid starting material (5-formylvaleric acid or its ester) is passed over a bed of an oxidic catalyst at a temperature ranging from 200 to 450 °C[5].

-

The product stream is cooled and collected.

-

The crude product is dissolved in an organic solvent such as ethyl acetate.

-

The organic solution is washed with a saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous layer.

-

The aqueous layer is separated and washed with a fresh portion of the organic solvent to remove any neutral impurities.

-

The aqueous layer is then acidified with 1M HCl to a pH of approximately 2-3, causing the this compound to precipitate.

-

The solid product is collected by vacuum filtration and washed with cold deionized water.

-

The purified product is dried under vacuum.

Purification by Recrystallization

Further purification can be achieved by recrystallization to obtain a high-purity solid suitable for accurate melting point determination.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., water, ethanol/water mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Activated carbon (optional)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

In a flask, the crude this compound is dissolved in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

-

The hot solution is filtered to remove any insoluble impurities and activated carbon.

-

The filtrate is allowed to cool slowly to room temperature to promote the formation of large crystals.

-

The solution is then placed in an ice bath to maximize the yield of the crystals.

-

The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

-

The crystals are dried under vacuum to remove any residual solvent.

Melting Point Determination

The melting point of the purified this compound should be determined using a calibrated melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

A small amount of the dried, purified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range. For a pure compound, this range should be narrow (typically less than 2 °C).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. 1-Cyclopentene-1-carboxylic acid [webbook.nist.gov]

- 2. 1-环戊烯羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1560-11-8 [chemicalbook.com]

- 4. 1-cyclopentene-1-carboxylic acid [stenutz.eu]

- 5. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]

A Technical Guide to 1-Cyclopentenecarboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid, a valuable building block in organic synthesis. The document details its various synonyms and chemical identifiers, outlines key experimental protocols for its synthesis and the synthesis of related compounds, and visually represents these synthetic workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and drug development.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searches and unambiguous communication in a research and development setting. The following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Value |

| IUPAC Name | cyclopentene-1-carboxylic acid |

| CAS Number | 1560-11-8 |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol [1] |

| Common Synonyms | 1-Cyclopentene-1-carboxylic acid[2] |

| Isoaleprolic acid[2] | |

| 1-Cyclopentenylcarboxylic acid[2] | |

| InChI | 1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8)[3] |

| InChIKey | PYRZPBDTPRQYKG-UHFFFAOYSA-N[3] |

| SMILES | OC(=O)C1=CCCC1[3] |

Experimental Protocols: Synthesis of Cyclopentene Carboxylic Acids

The synthesis of this compound and its saturated analog, cyclopentanecarboxylic acid, can be achieved through various synthetic routes. Below are detailed experimental protocols for some of these methods.

Synthesis of 1-Cyclopentene-1-carboxylic Acid from 5-Formylvaleric Acid

A patented method describes the preparation of 1-Cyclopentene-1-carboxylic acid from 5-formylvaleric acid or its esters. This process involves a cyclization reaction over an acidic oxidic catalyst at elevated temperatures.[4][5]

Materials:

-

5-Formylvaleric acid or its ester

-

Acidic oxidic catalyst (e.g., zeolite, heteropolyacid, phosphate)[4]

-

Inert gas (e.g., nitrogen)

-

Solvent (if proceeding in the liquid phase)

Procedure:

-

The reaction can be carried out in either the gas or liquid phase.

-

The starting material, 5-formylvaleric acid or its ester, is passed over a heated bed of an acidic oxidic catalyst.

-

The reaction is conducted at a temperature range of 200 to 450 °C.[4][5]

-

The use of a catalyst with acidic properties preferentially yields the cyclopentene-1-carboxylic acid ester.[4]

-

The product is then collected and purified using standard techniques such as distillation.

Synthesis of Cyclopentanecarboxylic Acid from Cyclopentanol (B49286) (Two-Step)

A common method for the synthesis of the saturated analog, cyclopentanecarboxylic acid, involves a two-step process starting from cyclopentanol. This provides a useful comparative protocol.

Step 1: Oxidation of Cyclopentanol to Cyclopentanone (B42830)

Materials:

-

Cyclopentanol

-

Jones reagent (Chromium trioxide in sulfuric acid) or another suitable oxidizing agent

-

Acetone (B3395972) (solvent)

-

Ether

-

Magnesium sulfate (B86663) (drying agent)

Procedure:

-

Dissolve cyclopentanol in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature.

-

Quench the reaction by adding isopropanol.

-

Extract the product with ether, wash the organic layer with brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield cyclopentanone.

Step 2: Conversion of Cyclopentanone to Cyclopentanecarboxylic Acid via Grignard Reagent

Materials:

-

Cyclopentanone

-

Magnesium turnings

-

A suitable alkyl or aryl halide (e.g., bromobenzene) to form the Grignard reagent

-

Dry ether (solvent)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (for workup)

Procedure:

-

Prepare the Grignard reagent by reacting magnesium turnings with the alkyl/aryl halide in dry ether under an inert atmosphere.

-

Cool the Grignard reagent in a dry ice/acetone bath.

-

Slowly add a solution of cyclopentanone in dry ether to the Grignard reagent.

-

After the addition is complete, pour the reaction mixture over crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture with hydrochloric acid.

-

Extract the aqueous layer with ether, dry the combined organic layers over magnesium sulfate, and remove the solvent to yield cyclopentanecarboxylic acid.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Synthesis of 1-Cyclopentene-1-carboxylic Acid.

References

- 1. scbt.com [scbt.com]

- 2. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 1560-11-8 [sigmaaldrich.com]

- 4. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]

- 5. DE19739441A1 - Process for the preparation of cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]

The Genesis of a Cyclopentene Ring: Unraveling the Discovery and Synthesis of 1-Cyclopentenecarboxylic Acid

A deep dive into the historical synthesis of 1-Cyclopentenecarboxylic acid reveals a journey intertwined with the pioneering work of William Henry Perkin Jr. on alicyclic compounds in the late 19th and early 20th centuries. While a single definitive "discovery" paper remains elusive, a compelling narrative of its first synthesis emerges from his extensive exploration of ring structures, with subsequent refinements leading to the established methods known today.

Initially known by the synonym "aleprolic acid," this compound is a five-membered ring containing a carboxylic acid group attached to a double bond. Its synthesis was a logical progression in the systematic study of cyclic compounds, a field significantly advanced by the meticulous research of W. H. Perkin Jr. His work, extensively documented in the Journal of the Chemical Society, Transactions, laid the foundational groundwork for the preparation of a vast array of cyclopentane (B165970) and cyclohexane (B81311) derivatives.

Early Synthetic Strategies: Two Primary Pathways

The historical synthesis of this compound can be traced back to two principal routes, both of which were conceptually accessible to chemists of Perkin Jr.'s era and align with the general strategies he employed for constructing and functionalizing cyclic systems.

-

Dehydration of 1-Hydroxycyclopentanecarboxylic Acid: This method represents a classic approach to introducing unsaturation into a cyclic system. The precursor, 1-hydroxycyclopentanecarboxylic acid, could be prepared from cyclopentanone (B42830), a ketone that became more accessible through methods like the pyrolysis of adipic acid salts.

-

From 2-Oxocyclopentanecarboxylate: This route involves the synthesis of an ester of 2-oxocyclopentanecarboxylic acid, a β-keto ester. Such compounds were central to the synthetic strategies of the time, including the work of Perkin Jr. The introduction of a double bond could then be achieved through a series of reactions involving the keto and ester functionalities.

While the exact first publication detailing these specific syntheses of this compound is not readily apparent from general searches, the chemical principles and starting materials were well within the purview of organic chemists in the late 1800s and early 1900s.

Experimental Protocols of Key Historical Syntheses

To provide a comprehensive understanding of these early methods, detailed experimental protocols for the plausible historical syntheses are outlined below. It is important to note that these protocols are reconstructed based on the chemical knowledge and laboratory practices of the period.

| Parameter | Method 1: Dehydration of 1-Hydroxycyclopentanecarboxylic Acid | Method 2: From Ethyl 2-Oxocyclopentanecarboxylate |

| Starting Material | 1-Hydroxycyclopentanecarboxylic Acid | Ethyl 2-Oxocyclopentanecarboxylate |

| Key Reagents | Dehydrating agent (e.g., Sulfuric acid, Phosphorus pentoxide) | Sodium borohydride, Dehydrating agent (e.g., Iodine, Acid catalyst) |

| Reaction Steps | 1. Treatment with a strong dehydrating agent. 2. Heating to effect elimination of water. 3. Purification of the resulting unsaturated acid. | 1. Reduction of the ketone to a hydroxyl group. 2. Dehydration of the resulting hydroxy ester. 3. Saponification of the ester to the carboxylic acid. |

| Typical Yield | Moderate to good, dependent on the efficiency of dehydration and minimization of side reactions. | Good, with yields for each step contributing to the overall efficiency. |

| Reaction Conditions | Elevated temperatures. | Step 1: Mild conditions. Step 2: Elevated temperatures. Step 3: Basic conditions followed by acidification. |

Experimental Protocol 1: Dehydration of 1-Hydroxycyclopentanecarboxylic Acid

-

Preparation of 1-Hydroxycyclopentanecarboxylic Acid: To a stirred solution of cyclopentanone cyanohydrin in a suitable solvent (e.g., diethyl ether), an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) is added. The mixture is heated under reflux for several hours to facilitate hydrolysis of the nitrile to a carboxylic acid. After cooling, the product is extracted and purified.

-

Dehydration: The purified 1-hydroxycyclopentanecarboxylic acid is mixed with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide. The mixture is then carefully heated. The this compound, along with some isomeric byproducts, is distilled from the reaction mixture.

-

Purification: The distillate is collected and purified by fractional distillation or recrystallization to isolate this compound.

Experimental Protocol 2: From Ethyl 2-Oxocyclopentanecarboxylate

-

Synthesis of Ethyl 2-Oxocyclopentanecarboxylate: This starting material can be prepared via the Dieckmann condensation of diethyl adipate (B1204190) in the presence of a base such as sodium ethoxide.

-

Reduction: The keto group of ethyl 2-oxocyclopentanecarboxylate is reduced to a hydroxyl group using a reducing agent like sodium amalgam or, in later years, sodium borohydride, to yield ethyl 2-hydroxycyclopentanecarboxylate.

-

Dehydration: The resulting hydroxy ester is then dehydrated by heating with a catalytic amount of a dehydrating agent, such as iodine or a strong acid, to form ethyl 1-cyclopentene-1-carboxylate.

-

Saponification: The unsaturated ester is saponified by heating with an aqueous solution of a strong base (e.g., sodium hydroxide). Subsequent acidification of the reaction mixture with a mineral acid yields this compound, which can be isolated by extraction and purified.

Logical Relationships in the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations described.

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-8-Hexahydroindanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-8-Hexahydroindanecarboxylic acid is a valuable building block in medicinal chemistry and materials science due to its rigid bicyclic structure. This document outlines a two-step synthetic protocol for the preparation of cis-8-hexahydroindanecarboxylic acid, commencing with the readily available starting material, 1-cyclopentenecarboxylic acid. The synthesis involves a Diels-Alder reaction to construct the bicyclic core, followed by catalytic hydrogenation to achieve the saturated target molecule. The methodologies provided are based on established procedures for analogous transformations and are intended to serve as a comprehensive guide for laboratory synthesis.

Overall Synthetic Scheme

The synthesis of cis-8-hexahydroindanecarboxylic acid is accomplished via a two-step process:

-

Step 1: Diels-Alder Reaction. A [4+2] cycloaddition between 1,3-butadiene (B125203) and this compound to form cis-Δ⁴-tetrahydroindan-8-carboxylic acid. The cis stereochemistry of the ring junction is predominantly formed due to the endo rule in Diels-Alder reactions.

-

Step 2: Catalytic Hydrogenation. Reduction of the double bond in the cyclohexene (B86901) ring of the Diels-Alder adduct using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the final product, cis-8-hexahydroindanecarboxylic acid.

Data Presentation

The following table summarizes typical quantitative data for the key transformations involved in the synthesis. The data is compiled from analogous reactions found in the literature and serves as a benchmark for the expected outcomes of the described protocols.

| Step | Reaction | Reactants | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Diels-Alder Reaction | 1,3-Butadiene, this compound | cis-Δ⁴-Tetrahydroindan-8-carboxylic acid | None | Toluene (B28343) | 110 | 24 | 85-95 |

| 2 | Catalytic Hydrogenation | cis-Δ⁴-Tetrahydroindan-8-carboxylic acid, H₂ | cis-8-Hexahydroindanecarboxylic acid | 10% Pd/C | Methanol | 25 | 4-6 | >95 |

Experimental Protocols

Step 1: Synthesis of cis-Δ⁴-Tetrahydroindan-8-carboxylic acid via Diels-Alder Reaction

Materials:

-

This compound

-

1,3-Butadiene (condensed)

-

Toluene

-

Hydroquinone (B1673460) (inhibitor)

-

High-pressure reaction vessel (autoclave)

-

Rotary evaporator

-

Standard glassware

Procedure:

-

To a high-pressure reaction vessel, add this compound (1.0 eq), a catalytic amount of hydroquinone (to prevent polymerization of butadiene), and toluene as a solvent.

-

Cool the vessel in a dry ice/acetone bath and add condensed 1,3-butadiene (1.2 eq).

-

Seal the vessel and allow it to warm to room temperature behind a blast shield.

-

Heat the reaction mixture to 110 °C and maintain this temperature for 24 hours with stirring.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess butadiene in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude cis-Δ⁴-tetrahydroindan-8-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or used directly in the next step after thorough drying.

Step 2: Synthesis of cis-8-Hexahydroindanecarboxylic Acid via Catalytic Hydrogenation

Materials:

-

cis-Δ⁴-Tetrahydroindan-8-carboxylic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite®

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation flask, dissolve the crude or purified cis-Δ⁴-tetrahydroindan-8-carboxylic acid (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per the equipment's capability) and stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude cis-8-hexahydroindanecarboxylic acid.

-

The final product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of cis-8-hexahydroindanecarboxylic acid.

Logical Relationship of Synthesis Steps

Caption: Logical progression of the two-step synthesis.

Application Notes and Protocols for 1-Cyclopentenecarboxylic Acid in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic and bicyclic systems with high stereocontrol. As a [4+2] cycloaddition, it involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction, with electron-withdrawing groups on the dienophile generally accelerating the reaction. 1-Cyclopentenecarboxylic acid, with its electron-withdrawing carboxylic acid group conjugated to the double bond, presents itself as a viable dienophile for the synthesis of novel bicyclo[2.2.1]heptane derivatives. These bicyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid structures, which can serve as bioisosteres for aromatic rings and provide precise spatial orientation of functional groups.

These application notes provide a detailed overview of the potential use of this compound as a dienophile in Diels-Alder reactions, including predicted reactivity, stereochemical outcomes, and generalized experimental protocols. The information is based on the well-established principles of Diels-Alder reactions with analogous α,β-unsaturated carboxylic acids and cyclic dienophiles.

Predicted Reactivity and Stereoselectivity

The carboxylic acid group in this compound is electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) is expected to facilitate the Diels-Alder reaction.

Stereochemistry:

The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product.[1] In the reaction of this compound with a cyclic diene, such as cyclopentadiene (B3395910), the formation of a bicyclo[2.2.1]heptane system is anticipated. Two diastereomeric products, endo and exo, are possible.

-

Endo Rule: The kinetically favored product is typically the endo isomer, where the electron-withdrawing group of the dienophile (the carboxylic acid) is oriented towards the developing diene-derived bridge. This preference is attributed to stabilizing secondary orbital interactions between the dienophile's substituent and the diene's π-system in the transition state.[1][2]

-

Exo Isomer: The exo isomer, with the substituent pointing away from the bridge, is generally the thermodynamically more stable product due to reduced steric hindrance.[2]

Heating the reaction mixture for prolonged periods or at elevated temperatures can lead to the isomerization of the kinetic endo product to the more stable exo product via a retro-Diels-Alder reaction.[3]

Lewis Acid Catalysis

Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the electron-withdrawing group of the dienophile.[4][5] This coordination further lowers the dienophile's LUMO energy, leading to a significant rate enhancement and often improved stereoselectivity.[5][6][7] For reactions involving this compound, Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂) could be employed to increase the reaction rate and potentially enhance the endo selectivity, especially at lower temperatures.[5]

Applications in Drug Development

The bicyclo[2.2.1]heptane core, which is the product of a Diels-Alder reaction with a cyclopentene-based dienophile, is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to mimic phenyl rings, a common motif in many drug molecules. By replacing a flat aromatic ring with a saturated, non-planar bicyclic system, it is possible to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. The carboxylic acid handle on the bicyclic product derived from this compound provides a convenient point for further functionalization, allowing for the attachment of various pharmacophores.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

Objective: To synthesize bicyclo[2.2.1]hept-5-ene-1-carboxylic acid via a thermal Diels-Alder reaction.

Materials:

-

This compound

-

Toluene (or other suitable high-boiling solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, distillation, and workup

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170 °C). The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath to prevent re-dimerization. Caution: Cyclopentadiene dimerizes at room temperature. Use it immediately after preparation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of toluene.

-

Reaction: To the stirred solution of the dienophile, add freshly distilled cyclopentadiene (1.1 eq) dropwise at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the endo and/or exo isomers of bicyclo[2.2.1]hept-5-ene-1-carboxylic acid.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: To enhance the reaction rate and stereoselectivity of the Diels-Alder reaction using a Lewis acid catalyst.

Materials:

-

This compound

-

Cyclopentadiene (freshly distilled)

-

Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard inert atmosphere glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15-30 minutes at 0 °C.

-

Diene Addition: Add freshly distilled cyclopentadiene (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC. Lewis acid-catalyzed reactions are often significantly faster than their thermal counterparts.

-

Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: After filtering and concentrating the organic phase, purify the product by column chromatography or recrystallization.

Data Presentation

As no specific experimental data for the Diels-Alder reaction of this compound was found in the searched literature, the following table is a template for how such data should be presented for comparison. It includes entries for hypothetical reactions under different conditions, reflecting the expected outcomes based on general principles.

| Entry | Diene | Dienophile | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |

| 1 | Cyclopentadiene | This compound | None | Toluene | 110 | 12 | 75 | 85:15 |

| 2 | Cyclopentadiene | This compound | AlCl₃ (1.1) | DCM | 0 | 2 | 90 | >95:5 |

| 3 | Furan | This compound | None | Benzene | 80 | 24 | 60 | 90:10 |

| 4 | Furan | This compound | ZnCl₂ (1.0) | THF | 25 | 8 | 85 | >98:2 |

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Diels-Alder reaction, from the preparation of the diene to the final product analysis.

Caption: General workflow for a Diels-Alder reaction.

Signaling Pathway of Lewis Acid Catalysis

This diagram illustrates the role of a Lewis acid in activating the dienophile and promoting the Diels-Alder reaction.

Caption: Lewis acid activation in a Diels-Alder reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid through a Diels-Alder cycloaddition reaction between 1-Cyclopentenecarboxylic acid and cyclopentadiene (B3395910). The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic compounds, and the resulting bicyclic carboxylic acid is a valuable building block in the development of new therapeutic agents and functional materials. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[1] Due to its high degree of stereoselectivity and regioselectivity, it is a widely utilized transformation in the synthesis of complex organic molecules.[2] In this protocol, this compound serves as the dienophile, which possesses an electron-withdrawing carboxylic acid group that activates the double bond for cycloaddition. Cyclopentadiene, a highly reactive cyclic diene, is employed as the diene component.[1] The reaction leads to the formation of a bicyclo[2.2.1]heptene framework, a structural motif present in numerous biologically active compounds. To enhance the reaction rate and control stereoselectivity, a Lewis acid catalyst can be employed.[3][4]

Experimental Protocol

Materials and Reagents

-

This compound

-

Toluene, anhydrous

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Lewis Acid Catalyst (optional, e.g., Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂))

-

Round-bottom flask

-

Distillation apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR tubes and solvents (e.g., CDCl₃) for analysis

Equipment Setup

A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled for the reaction. If a Lewis acid catalyst is used, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). A distillation setup is required for the cracking of dicyclopentadiene.

Reaction Procedure

1. Preparation of Cyclopentadiene:

Cyclopentadiene is obtained by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

-

Set up a fractional distillation apparatus.

-

Place dicyclopentadiene in the distillation flask.

-

Heat the flask to approximately 180 °C.

-

Collect the cyclopentadiene monomer, which distills at around 41 °C. The freshly distilled cyclopentadiene should be kept cold (in an ice bath) and used immediately due to its tendency to dimerize at room temperature.

2. Diels-Alder Reaction:

-

In a clean, dry round-bottom flask, dissolve this compound in an appropriate solvent like toluene.

-

If using a Lewis acid catalyst, add it to the dienophile solution under an inert atmosphere and stir for 10-15 minutes.

-

Cool the solution in an ice bath.

-

Slowly add a freshly distilled, equimolar amount of cyclopentadiene to the stirred solution of the dienophile.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will depend on the chosen solvent and whether a catalyst is used; monitor the reaction by TLC). A typical reaction time might be several hours.

3. Workup and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If a Lewis acid was used, quench the reaction by slowly adding water.

-